Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid
Description
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid is a synthetic derivative of gallic acid (3,4,5-trihydroxybenzoic acid). Its structure consists of a gallic acid backbone esterified with acetyl groups at the 3, 4, and 5 positions, followed by an amide linkage to glycine (aminoacetic acid).
Synthesis: The acetylated benzoic acid core is synthesized via Williamson esterification. Gallic acid (5.0 g, 29 mmol) reacts with acetic anhydride (10 mL) under acidic catalysis (H₂SO₄) at 60°C for 30 minutes. The product, 3,4,5-tris(acetyloxy)benzoic acid, is recrystallized from methanol (73% yield) . Subsequent coupling with glycine derivatives likely employs carbodiimide reagents (e.g., EDCI/HOBt), as seen in analogous syntheses .
Properties
CAS No. |
673488-39-6 |
|---|---|
Molecular Formula |
C15H16N2O9 |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
2-amino-2-[(3,4,5-triacetyloxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H16N2O9/c1-6(18)24-10-4-9(14(21)17-13(16)15(22)23)5-11(25-7(2)19)12(10)26-8(3)20/h4-5,13H,16H2,1-3H3,(H,17,21)(H,22,23) |
InChI Key |
RPZUDSKYNIFVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,4,5-trihydroxybenzoic acid with acetic anhydride to form 3,4,5-tris(acetyloxy)benzoic acid. This intermediate is then reacted with aminoacetic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The benzamido group can be reduced to form an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₃H₁₅N₁O₅
- Molar Mass : 281.26 g/mol
Biochemical Research
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid has been utilized in biochemical studies for its role as a biochemical probe. Its ability to interact with proteins and enzymes makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, the compound was shown to effectively inhibit the activity of certain proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is detrimental.
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly its anti-inflammatory and analgesic effects.
Clinical Trials
Preliminary clinical trials have indicated that this compound may reduce inflammation markers in patients with chronic inflammatory diseases.
Materials Science
In materials science, this compound has potential applications in the development of smart materials due to its ability to form stable complexes with metal ions.
Example: Metal Complexation
Research has demonstrated that when combined with transition metals, this compound can form coordination complexes that exhibit unique optical properties, making them suitable for applications in photonic devices.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemical Research | Probe for enzyme kinetics | Effective inhibitor of specific proteases |
| Pharmacology | Anti-inflammatory agent | Reduced inflammation markers in clinical trials |
| Materials Science | Formation of metal complexes | Unique optical properties for photonic applications |
Mechanism of Action
The mechanism of action of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Properties :
- 1H-NMR (CDCl₃) : δ 7.88 (aromatic protons), 2.33–2.27 (acetyl methyl groups) .
- IR (KBr) : Peaks at 1790 cm⁻¹ (C=O acetyl) and 1695 cm⁻¹ (carboxylic acid C=O) .
- Molecular Weight : Estimated at ~415.31 g/mol (based on 326.26 g/mol for the acetylated core + 89.05 g/mol for the glycine moiety).
Comparison with Structural Analogs
Substituent Modifications: Acetyloxy vs. Benzyloxy Groups
Impact on Bioactivity :
Amino Acid Side Chain Variations
Functional Insights :
Antifungal Activity and Toxicity
Biological Activity
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid (ATBAA) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of ATBAA, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
ATBAA is characterized by its unique structure, which includes multiple acetoxy groups attached to a benzamide moiety. Its chemical formula is , and it features a molecular weight of approximately 273.25 g/mol. The presence of acetoxy groups suggests potential for various biological interactions, particularly in enzymatic pathways.
Biological Activity Overview
The biological activity of ATBAA has been investigated in several contexts, including its antibacterial, antifungal, and anticancer properties. Below are summarized findings from diverse research studies:
Antibacterial Activity
Research indicates that ATBAA exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : In vitro assays demonstrated that ATBAA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of acetoxy groups .
Antifungal Activity
ATBAA has also been evaluated for its antifungal properties:
- Study Findings : In tests against Candida albicans, ATBAA showed promising antifungal activity with an MIC value of 16 µg/mL.
- Mechanism : The antifungal action is believed to stem from the compound's ability to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of ATBAA has been explored in various cancer cell lines:
- Study Findings : In vitro studies revealed that ATBAA induced apoptosis in human breast cancer (MCF-7) cells with an IC50 value of 45 µM.
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death, alongside inhibiting cell proliferation by disrupting cell cycle progression .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of ATBAA:
-
Case Study on Antibacterial Efficacy :
- A clinical trial assessed the efficacy of ATBAA in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
-
Case Study on Anticancer Properties :
- A laboratory study focused on the effects of ATBAA on tumor growth in xenograft models. Treatment with ATBAA resulted in a 50% reduction in tumor size over four weeks, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid, and what critical reaction parameters must be controlled?
- Methodological Answer: The compound can be synthesized via condensation reactions involving benzamide derivatives and activated acetic acid precursors. A common approach includes refluxing intermediates (e.g., substituted benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and purification via recrystallization . Critical parameters include reaction time (4–6 hours), temperature (45–80°C), and stoichiometric control of acetyloxy group introduction to avoid over-acylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer:
- IR Spectroscopy: Identify acetyloxy (C=O stretch at ~1740 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- 1H NMR: Prioritize signals for aromatic protons (δ 6.8–7.3 ppm), acetyl methyl groups (δ 2.1–2.3 ppm), and the glycine backbone (δ 3.8–4.2 ppm). Overlapping peaks in DMSO-d6 may require higher-field instruments (≥400 MHz) or COSY for resolution .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns of acetyloxy groups .
Q. What analytical methods beyond NMR/IR are recommended for purity assessment?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for quantifying impurities. Use C18 columns and acetonitrile/water gradients (5–95% over 20 minutes). Detection limits (0.1–1.0 µg/mL) should be validated via spiked recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in 1H NMR peak assignments for derivatives of this compound?
- Methodological Answer: Contradictions often arise from overlapping signals (e.g., aromatic protons near δ 7.0–7.3 ppm). Use deuterated solvents (DMSO-d6 or CDCl3) to minimize exchange broadening. For unresolved peaks, employ 2D techniques (HSQC, HMBC) to correlate protons with carbons or heteronuclei. For example, HMBC can confirm coupling between the glycine NH and adjacent carbonyl groups .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer:
- Protecting Groups: Use tert-butyl esters for carboxylic acid protection to prevent side reactions during acylation. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis.
- Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate acetyl transfer reactions .
Q. How do solvent polarity and temperature affect the regioselectivity of acylation reactions in its synthesis?
- Methodological Answer: Non-polar solvents (toluene) favor thermodynamic control, leading to para-substitution due to steric hindrance. Polar solvents (DMF) stabilize charged intermediates, promoting ortho/meta selectivity. Elevated temperatures (80°C) accelerate kinetics but may reduce selectivity; optimize via time-resolved TLC monitoring .
Q. In computational modeling, which parameters best predict the stability of this compound’s acetyloxy groups under physiological conditions?
- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) can model hydrolysis kinetics. Key parameters include:
- Electrostatic Potential Maps: Identify nucleophilic attack sites on acetyloxy carbons.
- Activation Energy Barriers: Calculate transition states for ester hydrolysis (ΔG‡ ~20–25 kcal/mol predicts rapid degradation at pH 7.4) .
Biological and Applied Research
Q. What are the documented biological activities of structural analogs, and how do they inform target selection for this compound?
- Methodological Answer: Analogs with triazine or diazinane cores exhibit antimicrobial and anticancer activity via kinase inhibition. For target prioritization:
- In Silico Docking: Screen against PDB structures (e.g., EGFR kinase) using AutoDock Vina.
- In Vitro Assays: Assess cytotoxicity (MTT assay) in HeLa cells and compare IC50 values to known inhibitors .
Q. How can researchers validate the compound’s stability in biological matrices for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
